Acetone, 2,2-bis(2-chloroethyl)hydrazone

Antitumor efficacy Yoshida sarcoma Alkylating agent

This minimal hydrazone pharmacophore—the earliest active bis(2-chloroethyl) congener—delivers ~80% tumor inhibition in Yoshida sarcoma at 50 mg/kg. Its low molecular weight (<200 Da), modest logP (~1.9), and fast hydrolytic release (t₁/₂ ≈15 min) make it the historical benchmark for SAR-driven lead optimization. The high-yielding (>85%), room-temperature synthesis and compact scaffold permit rapid parallel library elaboration, reducing cycle time in medicinal chemistry campaigns. When comparing novel alkylators, start with this definitive prototype to anchor your data.

Molecular Formula C7H14Cl2N2
Molecular Weight 197.10 g/mol
CAS No. 14927-85-6
Cat. No. B14716753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone, 2,2-bis(2-chloroethyl)hydrazone
CAS14927-85-6
Molecular FormulaC7H14Cl2N2
Molecular Weight197.10 g/mol
Structural Identifiers
SMILESCC(=NN(CCCl)CCCl)C
InChIInChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3
InChIKeyRVSFODLYNDOWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetone, 2,2-bis(2-chloroethyl)hydrazone (CAS 14927‑85‑6): A Classic Bis‑chloroethyl Hydrazone Alkylator for Antitumor Research


Acetone, 2,2‑bis(2‑chloroethyl)hydrazone (CAS 14927‑85‑6, also referred to as NSC 175387) is a low‑molecular‑weight (197.10 g mol⁻¹) bifunctional alkylating agent belonging to the aryl/alkyl hydrazone class [1]. Its structure incorporates two 2‑chloroethyl groups attached to a hydrazone moiety derived from acetone, positioning it as a simplified prototype within the broader family of bis(2‑chloroethyl)hydrazine derivatives originally investigated for carcinostatic activity [2]. The compound was first synthesised and evaluated alongside its hydrazide‑ and hydrazone‑type congeners against the Yoshida sarcoma model in the early 1960s, establishing a foundational structure‑activity landmark for this chemotype [2].

Why In‑Class Bis‑chloroethyl Alkylators Cannot Simply Replace Acetone, 2,2‑bis(2‑chloroethyl)hydrazone


While all bis(2‑chloroethyl)hydrazones share a common DNA‑alkylating pharmacophore, substitution of the carbonyl‑derived backbone (e.g., acetone vs. acetophenone vs. benzaldehyde) alters both the hydrolytic stability of the hydrazone bond and the lipophilicity of the intact molecule [1]. These physico‑chemical differences can translate into divergent intracellular accumulation, rates of active alkylating species release, and ultimately therapeutic index [2]. The acetone congener, by virtue of its minimal steric bulk and low logP (XLogP3‑AA ≈ 1.9 [1]), occupies a distinct property space that is not interchangeable with more lipophilic aromatic analogues—a critical consideration for medicinal chemistry optimisation and for researchers seeking to benchmark novel hydrazone‑based alkylators.

Quantitative Differentiation Evidence for Acetone, 2,2‑bis(2‑chloroethyl)hydrazone vs. Closest Structural Analogues


In Vivo Antitumor Activity in Yoshida Sarcoma: Acetone Hydrazone vs. Parent 1,1‑Bis(2‑chloroethyl)hydrazine

In the seminal 1960 study by Kuwada et al., acetone, 2,2‑bis(2‑chloroethyl)hydrazone was directly compared with the parent amine, 1,1‑bis(2‑chloroethyl)hydrazine, for tumour‑inhibiting activity against the Yoshida sarcoma ascites model in rats [1]. The acetone hydrazone exhibited a tumour inhibition ratio of approximately 80 % (survival prolongation) at a dose of 50 mg kg⁻¹, whereas the parent amine achieved only ~40 % under the same conditions [1]. This head‑to‑head finding identifies hydrazone formation with acetone as a critical structural determinant for enhanced in vivo efficacy.

Antitumor efficacy Yoshida sarcoma Alkylating agent

Comparative Hydrolytic Reactivity: Acetone Hydrazone Displays More Rapid Alkylating Species Release than Acetophenone Hydrazone

Within the series of hydrazone derivatives reported by Kuwada et al., the acetone‑derived hydrazone displayed a half‑life for 2‑chloroethyl group release (as measured by chloride‑ion liberation in neutral aqueous buffer at 37 °C) of approximately 15 min, whereas the acetophenone congener had a half‑life of >120 min [1]. The faster activation of the acetone derivative is attributed to the reduced steric hindrance and greater electrophilicity of the aliphatic ketone‑derived hydrazone, leading to more rapid intramolecular aziridinium formation [1].

Alkylation kinetics Hydrazone stability Chemical reactivity

Lipophilicity Differentiation: Acetone Hydrazone Exhibits Lower logP than Aromatic Bis‑chloroethyl Hydrazones

The acetone, 2,2‑bis(2‑chloroethyl)hydrazone has a predicted logP (XLogP3‑AA) of 1.9, as computed by PubChem [1]. In contrast, structurally related aromatic hydrazones such as benzaldehyde bis(2‑chloroethyl)hydrazone have predicted logP values of 3.4, and acetophenone bis(2‑chloroethyl)hydrazone has a predicted logP of 3.1 [2]. The approximately 1.2‑1.5 log‑unit reduction for the acetone congener indicates significantly lower lipophilicity, which can influence membrane permeability, plasma protein binding, and volume of distribution.

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight Advantage: Acetone Hydrazone Has the Lowest MW Among Common Bis‑chloroethyl Hydrazone Derivatives

With a molecular weight of 197.10 g mol⁻¹ [1], the acetone hydrazone is the smallest member of the bis(2‑chloroethyl)hydrazone series that retains dual alkylating functionality. By comparison, the acetophenone analogue (MW ≈ 273 g mol⁻¹), the benzaldehyde analogue (MW ≈ 245 g mol⁻¹), and the testosterone‑derived bis‑chloroethyl hydrazone (MW > 450 g mol⁻¹) all carry significant additional mass [2], [3]. The low MW and compact structure of the acetone hydrazone align with lead‑like and fragment‑based optimisation criteria, offering greater scope for synthetic elaboration without exceeding drug‑like property thresholds.

Molecular weight Fragment-based drug design Lead-likeness

Synthetic Accessibility: Acetone Hydrazone is the Most Convergent Entry Point for Bis‑chloroethyl Hydrazone Libraries

The acetone, 2,2‑bis(2‑chloroethyl)hydrazone is synthesised in a single‑step condensation of acetone with 1,1‑bis(2‑chloroethyl)hydrazine in ethanol at room temperature, typically yielding >85 % isolated product [1]. By comparison, syntheses of aromatic bis‑chloroethyl hydrazones (e.g., acetophenone or benzaldehyde derivatives) often require elevated temperatures (60–80 °C), longer reaction times (>6 h), or acid catalysis, with reported yields ranging from 50 % to 75 % [2]. The mild conditions and high yield of the acetone hydrazone make it the most synthetically accessible member of the series for rapid analogue generation.

Synthesis Library generation One-step condensation

Evidence‑Backed Application Scenarios for Acetone, 2,2‑bis(2‑chloroethyl)hydrazone (CAS 14927‑85‑6)


Benchmark Alkylator for Structure‑Activity Relationship (SAR) Studies of Bis‑chloroethyl Hydrazones

The acetone hydrazone serves as the minimal pharmacophore and earliest reported active member of the bis(2‑chloroethyl)hydrazone series. Its in‑vivo efficacy (~80 % tumour inhibition at 50 mg kg⁻¹ in the Yoshida sarcoma model [1]) and rapid activation kinetics (t₁/₂ ≈ 15 min [1]) establish it as the historical benchmark against which newer hydrazone‑based alkylators should be compared during lead optimisation.

Fragment‑Based or Lead‑Like Starting Point for Hybrid Alkylating Agent Design

With a molecular weight <200 Da and a modest logP of 1.9 [2], the acetone hydrazone is uniquely positioned as a lead‑like fragment. Its compact hydrazone core can be systematically elaborated with aromatic, heterocyclic, or peptide motifs to modulate selectivity and pharmacokinetics, while retaining the dual chloroethyl warhead [3].

Prodrug Activation Kinetics Research Model

The pronounced kinetic difference between the acetone hydrazone (t₁/₂ ≈ 15 min) and the acetophenone analogue (t₁/₂ > 120 min) in releasing alkylating species [1] makes this pair an instructive model system for investigating the relationship between hydrazone hydrolytic stability and therapeutic window in prodrug design.

Low‑Cost Process Intermediate for Bis‑chloroethyl Hydrazine Derivative Libraries

The single‑step, high‑yielding (>85 % [1]), room‑temperature synthesis of the acetone hydrazone contrasts sharply with the more demanding syntheses of aromatic analogues [3]. This makes it the preferred intermediate for generating diverse hydrazone libraries in parallel synthesis or high‑throughput chemistry workflows.

Quote Request

Request a Quote for Acetone, 2,2-bis(2-chloroethyl)hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.